molecular formula C15H17N5O2S3 B2437978 N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide CAS No. 1351660-58-6

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide

Cat. No.: B2437978
CAS No.: 1351660-58-6
M. Wt: 395.51
InChI Key: QNHQKMRDJXUGOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide is an intriguing compound primarily studied for its chemical properties and potential applications in various scientific fields. This compound belongs to the thiadiazole family, characterized by a five-membered ring containing nitrogen and sulfur atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide typically involves several steps:

  • Formation of the 1,3,4-thiadiazole ring: This can be achieved by the reaction of thiosemicarbazide with an appropriate reagent such as carbon disulfide under alkaline conditions.

  • Ethylation: The thiadiazole ring is ethylated using ethyl iodide in the presence of a base.

  • Formation of the benzo[d]thiazole derivative: This involves the reaction of 4-methoxyaniline with 2-chloroacetic acid to produce the 4-methoxybenzo[d]thiazol-2-yl compound.

  • Coupling reaction: The final step involves coupling the ethylthiothiadiazole with the benzo[d]thiazolyl compound through an amide linkage.

Industrial Production Methods

Industrial production often scales up these reactions with optimization for yield and purity. Common methods involve controlled temperature and pressure conditions, use of industrial solvents, and purification steps like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: This compound may undergo oxidation, particularly at the sulfur atom of the thiadiazole ring.

  • Reduction: The nitro group, if present, can be reduced to an amine.

  • Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly when catalyzed by suitable reagents.

Common Reagents and Conditions

  • Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

  • Reducing agents: Like lithium aluminium hydride or hydrogen in the presence of a palladium catalyst.

  • Electrophilic reagents: Such as halogens or sulfonyl chlorides.

Major Products Formed

  • Sulfoxide and sulfone derivatives: Through oxidation.

  • Amines: Via reduction.

  • Halogenated and sulfonated derivatives: Through electrophilic substitution.

Scientific Research Applications

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide has several research applications:

  • Chemistry: Used as a building block in organic synthesis due to its reactive functional groups.

  • Biology: Investigated for its potential bioactivity, including antimicrobial and antifungal properties.

  • Medicine: Explored for potential therapeutic applications, particularly in targeting specific molecular pathways in disease.

  • Industry: Potentially useful in the development of new materials or as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets. The sulfur and nitrogen atoms in the thiadiazole ring can act as coordinating sites for metal ions, potentially disrupting metalloproteins. The benzo[d]thiazol-2-yl group may interact with various enzymes or receptors, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-((4-methoxyphenyl)amino)acetamide

  • N-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide

Uniqueness

This compound is unique in its combination of the thiadiazole and benzo[d]thiazol-2-yl moieties, providing a distinctive set of reactive sites and potential biological activities. Its specific structural features allow for targeted interactions not seen in similar compounds, offering a broader range of applications in scientific research.

Conclusion

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide is a compound of significant interest due to its unique chemical structure and diverse potential applications. Its synthesis, reactivity, and role in scientific research continue to be areas of active investigation, promising new insights and developments in various fields.

Properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[(4-methoxy-1,3-benzothiazol-2-yl)-methylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2S3/c1-4-23-15-19-18-13(25-15)16-11(21)8-20(2)14-17-12-9(22-3)6-5-7-10(12)24-14/h5-7H,4,8H2,1-3H3,(H,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNHQKMRDJXUGOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CN(C)C2=NC3=C(C=CC=C3S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.